molecular formula C8H9N3O5S B1612946 7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE CAS No. 632620-24-7

7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE

Cat. No.: B1612946
CAS No.: 632620-24-7
M. Wt: 259.24 g/mol
InChI Key: JEBQCMSNZMRCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE is a heterocyclic compound that belongs to the class of naphthyridines. This compound is known for its diverse biological activities and photochemical properties. It has a molecular formula of C8H7N3O.H2SO4 and a molecular weight of 259.24

Properties

CAS No.

632620-24-7

Molecular Formula

C8H9N3O5S

Molecular Weight

259.24 g/mol

IUPAC Name

7-amino-1H-1,8-naphthyridin-2-one;sulfuric acid

InChI

InChI=1S/C8H7N3O.H2O4S/c9-6-3-1-5-2-4-7(12)11-8(5)10-6;1-5(2,3)4/h1-4H,(H3,9,10,11,12);(H2,1,2,3,4)

InChI Key

JEBQCMSNZMRCQV-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=C1C=CC(=O)N2)N.OS(=O)(=O)O

Canonical SMILES

C1=CC(=NC2=C1C=CC(=O)N2)N.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .

Industrial Production Methods: Industrial production methods for this compound typically involve multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Chemical Reactions Analysis

Types of Reactions: 7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and trimethylsilyl azide (Me3SiN3).

Major Products: The major products formed from these reactions include various amino and hydroxyl derivatives of 1,8-naphthyridine .

Comparison with Similar Compounds

Uniqueness: 7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE stands out due to its unique combination of biological activities and photochemical properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.